molecular formula C10H8O2 B2386887 Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate CAS No. 35095-07-9

Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate

Cat. No. B2386887
CAS RN: 35095-07-9
M. Wt: 160.172
InChI Key: IQNJTHZXMDJIAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate” is a chemical compound with the molecular weight of 162.19 . Its IUPAC name is “methyl bicyclo [4.2.0]octa-1,3,5-triene-7-carboxylate” and its InChI code is "1S/C10H10O2/c1-12-10 (11)9-6-7-4-2-3-5-8 (7)9/h2-5,9H,6H2,1H3" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code "1S/C10H10O2/c1-12-10 (11)9-6-7-4-2-3-5-8 (7)9/h2-5,9H,6H2,1H3" .


Physical And Chemical Properties Analysis

“this compound” is a liquid with a molecular weight of 162.19 .

Advantages and Limitations for Lab Experiments

The use of Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate in lab experiments has several advantages and limitations. The advantages of using this compound in lab experiments include its availability, its low cost, and its ease of use. The limitations of using this compound in lab experiments include its potential toxicity, its potential to interfere with the activity of other compounds, and its potential to produce false results.

Future Directions

The potential applications of Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate in scientific research are still being explored. Possible future directions include the use of this compound in the development of new drugs, the study of the biochemical and physiological effects of this compound, the use of this compound in the study of the mechanisms of action of various compounds, the use of this compound in the synthesis of various compounds, and the use of this compound in the study of the effects of various compounds on the human body.

Synthesis Methods

Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate can be synthesized in a variety of ways, including the hydrolysis of a methyl ester, the reaction of a dicarboxylic acid and a diol, or the reaction of a dicarboxylic acid and a dithiol. In the hydrolysis of a methyl ester, a methyl ester is treated with a strong acid, such as sulfuric acid, to produce this compound. In the reaction of a dicarboxylic acid and a diol, a dicarboxylic acid is reacted with a diol in the presence of a catalyst, such as p-toluenesulfonic acid, to produce this compound. In the reaction of a dicarboxylic acid and a dithiol, a dicarboxylic acid is reacted with a dithiol in the presence of a catalyst, such as p-toluenesulfonic acid, to produce this compound.

Scientific Research Applications

Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate has been used in a variety of scientific research applications, including the synthesis of various compounds, the study of biochemical and physiological effects, and the study of the mechanisms of action of various compounds. This compound has been used as a catalyst in the synthesis of various compounds, including drugs, and has been used in the study of the biochemical and physiological effects of various compounds. This compound has also been used in the study of the mechanisms of action of various compounds, including drugs, and has been used in lab experiments to study the effects of various compounds.

properties

IUPAC Name

methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-12-10(11)9-6-7-4-2-3-5-8(7)9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGYSWFRKUQSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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